molecular formula C15H14FN3O2S B4416270 4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE

4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4416270
M. Wt: 319.4 g/mol
InChI Key: KQUNSNXREXUAEP-UHFFFAOYSA-N
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Description

4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. This is followed by sulfonation and fluorination reactions to introduce the sulfonamide and fluoro groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both fluoro and sulfonamide groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-9-7-12(4-5-13(9)16)22(20,21)19-11-3-6-14-15(8-11)18-10(2)17-14/h3-8,19H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUNSNXREXUAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-FLUORO-3-METHYL-N-(2-METHYL-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE

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